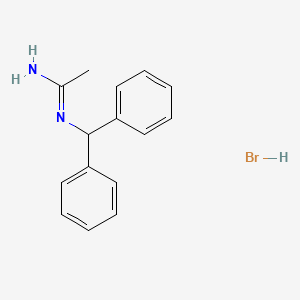
1-(Benzhydrylamino)ethaniminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzhydrylamino)ethaniminium bromid ist eine chemische Verbindung, die für ihre potenziellen Anwendungen in verschiedenen Bereichen bekannt ist, darunter die medizinische Chemie und die Pharmakologie. Sie zeichnet sich durch ihre Struktur aus, die eine Benzhydrylgruppe umfasst, die an eine Ethaniminium-Einheit gebunden ist, wobei Bromid als Gegenion dient. Diese Verbindung hat aufgrund ihrer Fähigkeit, die neuronale Stickstoffoxidsynthase (nNOS) zu hemmen, Interesse geweckt, was sie zu einem wertvollen Kandidaten für die Forschung bei neurologischen und entzündlichen Erkrankungen macht .
Herstellungsmethoden
Die Synthese von 1-(Benzhydrylamino)ethaniminium bromid erfolgt typischerweise durch die Reaktion von Benzhydrylamin mit Ethylbromacetat unter kontrollierten Bedingungen. Die Reaktion verläuft über die Bildung eines Zwischenprodukts, das anschließend durch eine Reihe von Schritten, die die Reinigung und Kristallisation beinhalten, zum Endprodukt umgewandelt wird . Industrielle Produktionsmethoden können ähnliche Syntheserouten verwenden, jedoch in größerem Maßstab, mit Optimierungen hinsichtlich Ausbeute und Reinheit.
Vorbereitungsmethoden
The synthesis of 1-(benzhydrylamino)ethaniminium bromide typically involves the reaction of benzhydrylamine with ethyl bromoacetate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the final product through a series of steps involving purification and crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(Benzhydrylamino)ethaniminium bromid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können sie in verschiedene reduzierte Formen umwandeln, abhängig von den verwendeten Reagenzien.
Substitution: Sie kann Substitutionsreaktionen eingehen, bei denen das Bromidion durch andere Nukleophile ersetzt wird. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Natriumazid.
Wissenschaftliche Forschungsanwendungen
1-(Benzhydrylamino)ethaniminium bromid hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Reagenz in der organischen Synthese und als Vorläufer für die Synthese komplexerer Moleküle verwendet.
Biologie: Seine Fähigkeit, nNOS zu hemmen, macht es zu einem wertvollen Werkzeug für die Untersuchung der Rolle von Stickstoffmonoxid in biologischen Systemen.
Medizin: Die Forschung zu seinen potenziellen therapeutischen Anwendungen bei neurologischen und entzündlichen Erkrankungen ist im Gange.
Industrie: Es könnte bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt werden.
Wissenschaftliche Forschungsanwendungen
1-(Benzhydrylamino)ethaniminium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Its ability to inhibit nNOS makes it a valuable tool for studying the role of nitric oxide in biological systems.
Medicine: Research into its potential therapeutic applications for neurological and inflammatory diseases is ongoing.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
Der Wirkungsmechanismus von 1-(Benzhydrylamino)ethaniminium bromid beinhaltet seine Interaktion mit der neuronalen Stickstoffoxidsynthase (nNOS). Durch die Hemmung von nNOS reduziert es die Produktion von Stickstoffmonoxid (NO), einem Molekül, das an verschiedenen physiologischen und pathologischen Prozessen beteiligt ist. Diese Hemmung kann dazu beitragen, die Auswirkungen einer übermäßigen NO-Produktion zu mildern, die mit Erkrankungen wie neurodegenerativen Erkrankungen und Entzündungen einhergeht .
Vergleich Mit ähnlichen Verbindungen
1-(Benzhydrylamino)ethaniminium bromid kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
N-substituierte Acetamidine: Diese Verbindungen hemmen ebenfalls nNOS, können sich aber in ihrer Selektivität und Potenz unterscheiden.
Eigenschaften
Molekularformel |
C15H17BrN2 |
|---|---|
Molekulargewicht |
305.21 g/mol |
IUPAC-Name |
N'-benzhydrylethanimidamide;hydrobromide |
InChI |
InChI=1S/C15H16N2.BrH/c1-12(16)17-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14;/h2-11,15H,1H3,(H2,16,17);1H |
InChI-Schlüssel |
SCBRUNBFSUXITM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NC(C1=CC=CC=C1)C2=CC=CC=C2)N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















